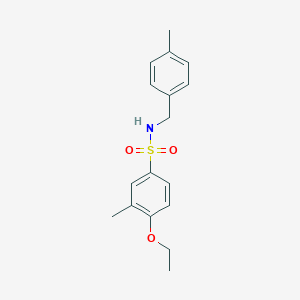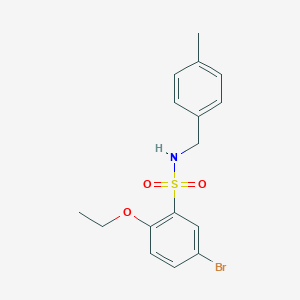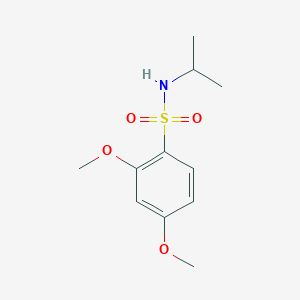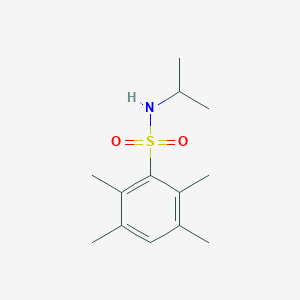![molecular formula C22H18 B239001 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene CAS No. 1608-40-8](/img/structure/B239001.png)
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene, also known as trans-stilbene, is a naturally occurring compound found in various plants, including grapes, peanuts, and blueberries. It has been extensively studied for its potential health benefits and its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is not fully understood, but it is thought to involve the activation of various signaling pathways in cells. Trans-stilbene has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including cyclooxygenase-2 (COX-2) and aromatase.
Biochemische Und Physiologische Effekte
Trans-stilbene has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways in cells. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been extensively studied, and its potential health benefits have been well-documented. However, one limitation of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene. One area of research could be the development of more efficient synthesis methods to improve the yield of the reaction. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene, which could lead to the development of more effective therapeutic agents. Finally, more research could be conducted to explore the potential health benefits of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene, including its anti-inflammatory and antioxidant properties.
Synthesemethoden
Trans-stilbene can be synthesized by the reaction of benzaldehyde with acetaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form the 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene product. The yield of the reaction can be improved by using a solvent system that allows for the efficient removal of water, such as a Dean-Stark apparatus.
Wissenschaftliche Forschungsanwendungen
Trans-stilbene has been extensively studied for its potential health benefits, including its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
Eigenschaften
CAS-Nummer |
1608-40-8 |
|---|---|
Produktname |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
Molekularformel |
C22H18 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+ |
InChI-Schlüssel |
IJAAWBHHXIWAHM-HEEUSZRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Andere CAS-Nummern |
1608-40-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



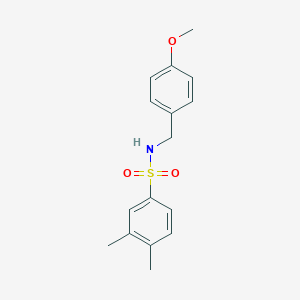



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


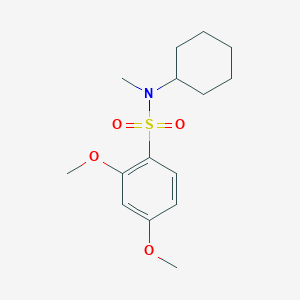
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
